

A Technical Guide to the Solubility of 2,3-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3-Dimethylphenylboronic acid*

Cat. No.: *B067271*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **2,3-Dimethylphenylboronic acid**. Due to a scarcity of specific quantitative data for this compound in publicly available literature, this document also presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, it details a robust experimental protocol for determining the solubility of boronic acids, enabling researchers to generate precise data for **2,3-Dimethylphenylboronic acid** in their own laboratories.

Introduction

2,3-Dimethylphenylboronic acid is an important organoboron compound utilized in a variety of chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of its solubility in different organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating drug candidates. The solubility of a compound is influenced by its molecular structure, the properties of the solvent, and external factors such as temperature.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ BO ₂	[1]
Molecular Weight	149.98 g/mol	[1] [2]
Melting Point	174-180 °C	[1] [3]
Appearance	White to light yellow crystalline powder	[4] [5]
Soluble in	Methanol	[3] [4]

Solubility Data

Specific quantitative solubility data for **2,3-Dimethylphenylboronic acid** is not widely available in the literature. However, qualitative information indicates its solubility in methanol.[\[3\]](#)[\[4\]](#)

For reference and to predict the behavior of **2,3-Dimethylphenylboronic acid**, the following table summarizes the solubility of the parent compound, phenylboronic acid, in various organic solvents. The presence of two methyl groups on the phenyl ring of **2,3-Dimethylphenylboronic acid** is expected to increase its lipophilicity compared to phenylboronic acid, which may lead to higher solubility in less polar organic solvents.

Solubility of Phenylboronic Acid in Organic Solvents

Solvent	Qualitative Solubility	Molar Fraction Solubility (x) at 298.15 K (25 °C)
Dipropyl ether	High	Data not available
Acetone	High	Data not available
3-Pentanone	High	Data not available
Chloroform	Moderate	Data not available
Methylcyclohexane	Very Low	Data not available

Data for phenylboronic acid is provided as a proxy.[6][7] The solubility of phenylboronic acid and its esters has been determined experimentally using a dynamic method.[6][7]

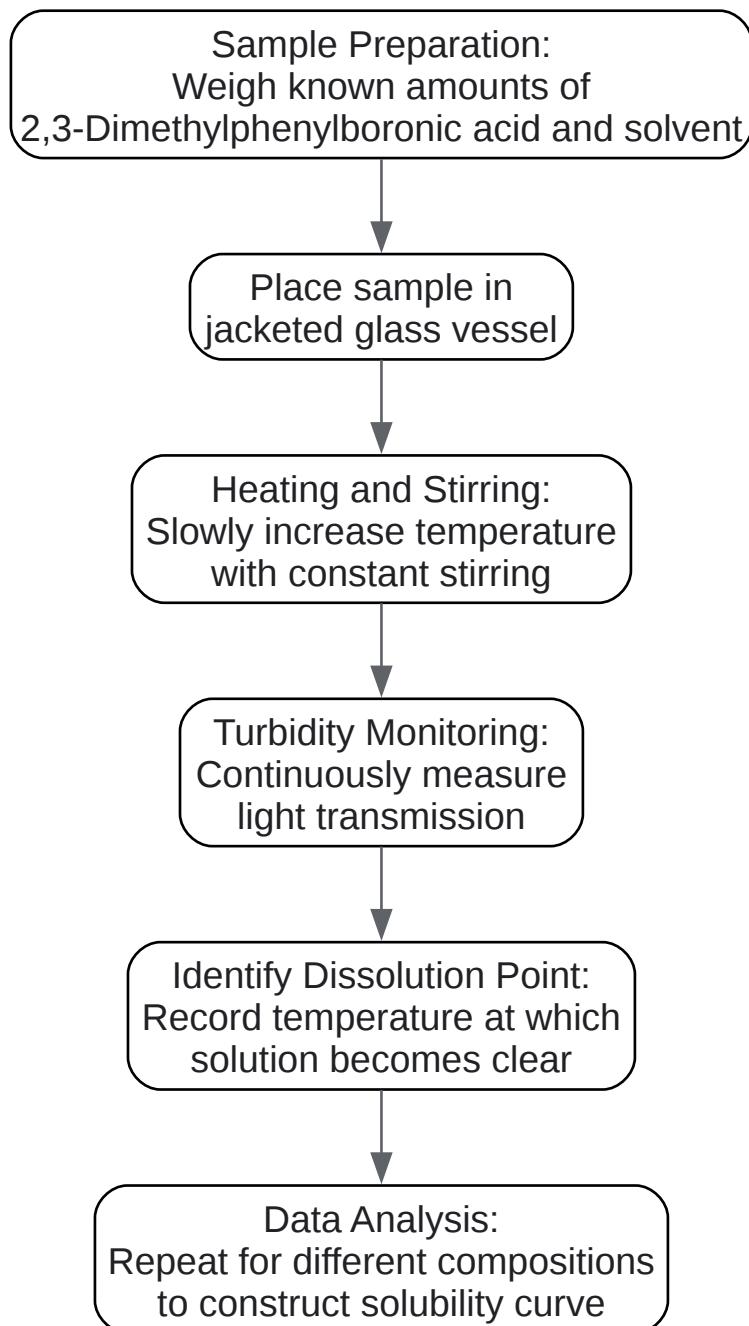
Experimental Protocol for Solubility Determination: Dynamic Method

A widely used and reliable method for determining the solubility of boronic acids is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[6][8][9]

Materials and Equipment:

- Jacketed glass vessel
- Magnetic stirrer
- Circulating thermostat bath
- Precision thermometer
- Luminance probe or laser and photodetector
- Analytical balance

Procedure:

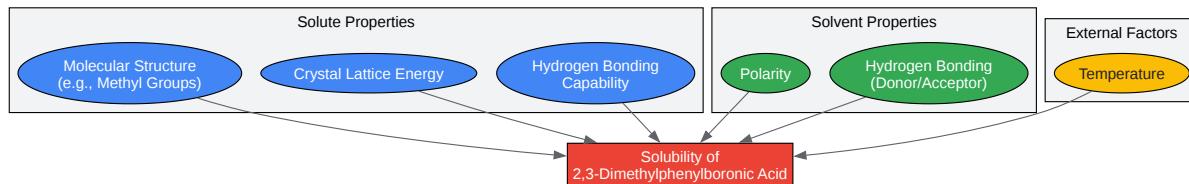

- Sample Preparation: A precise amount of **2,3-Dimethylphenylboronic acid** and the chosen solvent are weighed and placed into the jacketed glass vessel to create a biphasic sample of known composition.[7]
- Heating and Stirring: The mixture is stirred vigorously while the temperature of the circulating bath is slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).[8]
- Turbidity Measurement: The turbidity of the solution is continuously monitored.[6][8] This can be done visually or, for greater accuracy, by measuring the intensity of light passing through the solution using a luminance probe or a laser and photodetector.[6]

- Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[8]
- Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.[8]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which can complicate solubility measurements.[7][9] Using stable derivatives like pinacol esters can sometimes provide more reproducible results.[6][10]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the dynamic method for determining the solubility of **2,3-Dimethylphenylboronic acid**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the dynamic determination of solubility.

Signaling Pathway Visualization

While signaling pathways are more relevant to biological activity, a logical relationship diagram for factors influencing solubility can be useful for researchers.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the solubility of **2,3-Dimethylphenylboronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethylphenylboronic acid 183158-34-1 [sigmaaldrich.com]
- 2. (2,5-Dimethylphenyl)boronic acid | C8H11BO2 | CID 2734347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethylphenylboronic acid | 183158-34-1 [amp.chemicalbook.com]
- 4. 2,3-Dimethylphenylboronic Acid | 183158-34-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 2,3-Dimethylphenylboronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [A Technical Guide to the Solubility of 2,3-Dimethylphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b067271#solubility-data-for-2-3-dimethylphenylboronic-acid\]](https://www.benchchem.com/product/b067271#solubility-data-for-2-3-dimethylphenylboronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com